molecular formula C16H11N3O3S B13712592 (5E)-5-(2-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

(5E)-5-(2-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B13712592
M. Wt: 325.3 g/mol
InChI Key: RMQHWICCDUVBFF-JLHYYAGUSA-N
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Description

(5E)-2-mercapto-5-(2-nitrobenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a complex organic compound that belongs to the class of imidazoles This compound is characterized by the presence of a mercapto group, a nitrobenzylidene moiety, and a phenyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-mercapto-5-(2-nitrobenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 2-nitrobenzaldehyde with 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-mercapto-5-(2-nitrobenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives of the phenyl group.

Scientific Research Applications

(5E)-2-mercapto-5-(2-nitrobenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-2-mercapto-5-(2-nitrobenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The mercapto group can form disulfide bonds with thiol-containing proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-2-mercapto-5-(2-nitrobenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is unique due to the presence of both a mercapto group and a nitrobenzylidene moiety, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Biological Activity

(5E)-5-(2-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a complex organic compound belonging to the class of imidazoles. Its unique structure, characterized by a nitrobenzylidene moiety and a mercapto group, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.

Molecular Structure

  • Molecular Formula: C16H11N3O3S
  • Molecular Weight: 325.3 g/mol
  • IUPAC Name: (5E)-5-[(2-nitrophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

Synthesis

The synthesis typically involves the condensation of 2-nitrobenzaldehyde with 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one under basic conditions, often using sodium hydroxide or potassium carbonate in solvents like ethanol or methanol .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the nitro group is particularly notable for enhancing antibacterial activity. Studies have shown that derivatives of imidazole compounds can effectively inhibit the growth of various bacterial strains .

Case Study:
A study evaluated the antimicrobial efficacy of several imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a similar structure demonstrated minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL, suggesting promising antibacterial potential.

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. The mechanism appears to involve apoptosis induction in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways.

Research Findings:
In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound led to a significant reduction in cell viability and increased apoptotic markers .

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureus15 µg/mL
AntimicrobialEscherichia coli30 µg/mL
AnticancerMCF-7 (breast cancer)IC50 = 25 µM
AnticancerHeLa (cervical cancer)IC50 = 30 µM

The biological activity of this compound is thought to be mediated through various mechanisms:

  • Reduction of Nitro Group: The nitro group can be reduced to form reactive intermediates that interact with cellular components.
  • Formation of Disulfide Bonds: The mercapto group may form disulfide bonds with thiol-containing proteins, altering their function and contributing to the observed biological effects .

Properties

Molecular Formula

C16H11N3O3S

Molecular Weight

325.3 g/mol

IUPAC Name

(5E)-5-[(2-nitrophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H11N3O3S/c20-15-13(10-11-6-4-5-9-14(11)19(21)22)17-16(23)18(15)12-7-2-1-3-8-12/h1-10H,(H,17,23)/b13-10+

InChI Key

RMQHWICCDUVBFF-JLHYYAGUSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3[N+](=O)[O-])/NC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])NC2=S

Origin of Product

United States

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